Homocysteine thiolactone hydrochloride

Hemostasis Cardiovascular Disease Protein Modification

Substituting the racemic DL-HCl salt with reduced L-homocysteine or enantiopure L-thiolactone yields irreproducible N-homocysteinylation results and invalid conclusions. DL-HTL·HCl (CAS 6038-19-3) is the definitive, highly reactive electrophile for site-specific lysine modification. • Reproducible protein N-homocysteinylation at pathophysiological concentrations (0.1 μM) for thrombosis & vascular damage models • Essential LC-MS/MS analytical standard for Hcy-thiolactone quantification in biological fluids (MI hazard ratio up to 2.72) • Validated substrate for PON1 lactonase activity assays; discriminates 192R vs 192Q isoforms (2.6-fold kcat/Km difference)

Molecular Formula C4H8ClNOS
Molecular Weight 153.63 g/mol
CAS No. 6038-19-3
Cat. No. B196194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomocysteine thiolactone hydrochloride
CAS6038-19-3
Synonyms(+/-)-3-Amino-dihydro-thiophen-2-one Hydrochloride;  3-Aminodihydro-2-(3H)-thiophenone Hydrochloride
Molecular FormulaC4H8ClNOS
Molecular Weight153.63 g/mol
Structural Identifiers
SMILESC1CSC(=O)C1N.Cl
InChIInChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H
InChIKeyZSEGSUBKDDEALH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Homocysteine Thiolactone Hydrochloride for PTM Studies


Homocysteine thiolactone hydrochloride (HTL·HCl, CAS 6038-19-3) is a cyclic thioester derivative of the amino acid homocysteine. Its primary utility lies in its ability to act as a highly reactive agent for the post-translational modification of proteins, specifically through a process termed N-homocysteinylation, wherein it forms a covalent isopeptide bond with the epsilon-amino group of lysine residues [1]. This compound is widely employed as an analytical standard for method development [2] and as a mechanistic probe for studying protein structure-function relationships and the molecular pathology of hyperhomocysteinemia [3].

Why HTL·HCl Is Not Interchangeable


Substituting Homocysteine thiolactone hydrochloride (DL-HTL·HCl) with seemingly related compounds like reduced L-homocysteine or the enantiopure L-homocysteine thiolactone can lead to significantly different experimental outcomes and invalid conclusions. The hydrochloride salt of the racemic thiolactone (DL-HTL·HCl) possesses distinct reactivity, stability, and biological activity profiles compared to both its precursor and enantiopure forms. For example, DL-HTL·HCl is a reactive electrophile that covalently modifies lysine residues [1], whereas reduced homocysteine acts primarily as a redox-active thiol [2]. Furthermore, the hydrochloride salt form ensures superior water solubility and stability, which is critical for reproducible in vitro and in vivo dosing . The choice of enantiomer (DL- vs. L-) also dictates activity in chiral biological systems, as evidenced by different potency and metabolism. Direct procurement of the specified CAS 6038-19-3 is therefore essential for consistency with published protocols and valid data interpretation.

HTL·HCl Quantitative Differentiation


Potency in Modifying Coagulation

Homocysteine thiolactone (HTL) is significantly more potent than its reduced form, homocysteine (Hcys), in promoting fibrinogen polymerization. A direct comparative study on human plasma showed that HTL achieves this effect at concentrations 100- to 10,000-fold lower than Hcys [1].

Hemostasis Cardiovascular Disease Protein Modification

Substrate Specificity for PON1 Isoforms

The hydrolysis of homocysteine thiolactone by the HDL-associated enzyme Paraoxonase 1 (PON1) is dependent on the enzyme's genotype at position 192. The 192R allozyme (PON1-192R) is a significantly more efficient catalyst than the 192Q allozyme (PON1-192Q) [1].

Enzymology Pharmacogenomics Cardiovascular Risk

Independent Cardiovascular Prognostic Biomarker

Urinary Hcy-thiolactone levels are an independent predictor of adverse outcomes in patients with coronary artery disease (CAD), distinct from total plasma homocysteine (tHcy). This was demonstrated in a large prospective clinical trial [1].

Biomarker Coronary Artery Disease Risk Stratification

Physical-Chemical Differentiation: DL-Hydrochloride Salt vs. L-Enantiomer

The racemic DL-homocysteine thiolactone hydrochloride salt (CAS 6038-19-3) offers distinct advantages in handling and solubility over the enantiopure L-form, which is critical for reproducible experimental workflows [1].

Solubility Formulation Chemical Synthesis

Research Applications of HTL·HCl


N-Homocysteinylation in Cardiovascular Pathology

DL-HTL·HCl is the definitive reagent for inducing site-specific N-homocysteinylation in purified proteins or cell cultures. Its use enables the investigation of how this modification alters protein structure and function, as demonstrated by its effects on fibrinogen polymerization at pathophysiological concentrations (0.1 μM) [1]. This is a critical model for understanding the molecular basis of hyperhomocysteinemia-related thrombosis and vascular damage.

Diagnostic Assay Development for Cardiovascular Risk

This compound serves as the essential analytical standard for developing LC-MS/MS and HPLC methods to quantify Hcy-thiolactone in biological fluids (e.g., urine, plasma). Accurate quantification is necessary for studies where Hcy-thiolactone levels are shown to be independent predictors of acute myocardial infarction, with a hazard ratio of up to 2.72 [2]. Clinical laboratories and CROs require this standard to translate this biomarker research into validated diagnostic tests.

PON1 Enzymatic Activity and Genotype-Phenotype Correlation

HTL·HCl is the physiological substrate for assessing the lactonase activity of HDL-associated Paraoxonase 1 (PON1). Researchers must use this compound to measure the differential catalytic efficiency between the 192R and 192Q isoforms, where the 192R variant shows a 2.6-fold higher kcat/Km [3]. This application is fundamental to pharmacogenomics studies evaluating PON1 as a protective factor against atherosclerosis and other inflammatory diseases.

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